Commercial Purity and Batch-to-Batch Consistency: 4-(Aminomethyl)imidazolidin-2-one vs. Imidazolidine-2-thione Analog
In a direct head-to-head comparison of commercial specifications, 4-(Aminomethyl)imidazolidin-2-one is reliably supplied at a purity of ≥98% (HPLC), whereas a structurally similar analog, imidazolidine-2-thione, is typically offered at a lower standard purity of 97% by the same class of vendors . This 1% purity differential, while small, is critical for fragment-based drug discovery campaigns where minor impurities can lead to false-positive hits in high-concentration screening.
| Evidence Dimension | Vendor-Certified Purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% (HPLC, NMR, GC batch data available) |
| Comparator Or Baseline | Imidazolidine-2-thione: 97% |
| Quantified Difference | +1 percentage point higher purity for the target compound |
| Conditions | Commercial sourcing specifications; QC data from reputable catalog vendors |
Why This Matters
Higher baseline purity reduces the need for costly in-house repurification, saving time and resources in library synthesis for procurement scientists.
